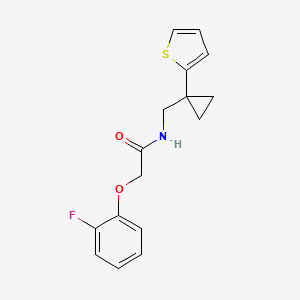
2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a useful research compound. Its molecular formula is C16H16FNO2S and its molecular weight is 305.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a fluorophenoxy moiety and a cyclopropyl-thiophene structure, which contribute to its biological activity. The following table summarizes its structural characteristics:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17FN2O2S |
| Molecular Weight | 306.38 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist at specific serotonin receptors, particularly the 5-HT_2C receptor, which is implicated in mood regulation and appetite control.
- Serotonin Receptor Modulation : The compound exhibits selectivity for the 5-HT_2C receptor, which is associated with G_q signaling pathways. This selectivity may enhance its therapeutic potential in treating psychiatric disorders .
- Antipsychotic Activity : In animal models, compounds with similar structures have demonstrated significant antipsychotic-like effects, suggesting that this compound may also possess similar properties.
Biological Activity Studies
Research has highlighted various aspects of the biological activity of this compound. Below are key findings from recent studies:
In Vitro Studies
- Cell Viability Assays : The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating moderate cytotoxicity .
- Enzyme Inhibition : Preliminary assays suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
In Vivo Studies
- Behavioral Tests : In rodent models, the compound exhibited reduced anxiety-like behavior and improved cognitive function, supporting its potential use in treating anxiety disorders .
Case Studies
Several case studies have explored the efficacy and safety profile of compounds related to this compound:
- Study on Anxiety Disorders : A study investigated the effects of a closely related compound on anxiety-related behaviors in mice. Results indicated significant reductions in anxiety levels compared to control groups .
- Antipsychotic Efficacy : Another study examined the antipsychotic properties of a series of cyclopropyl derivatives. The findings demonstrated that these compounds could effectively mitigate symptoms in models of psychosis .
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-12-4-1-2-5-13(12)20-10-15(19)18-11-16(7-8-16)14-6-3-9-21-14/h1-6,9H,7-8,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQROWYWZLSKNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














